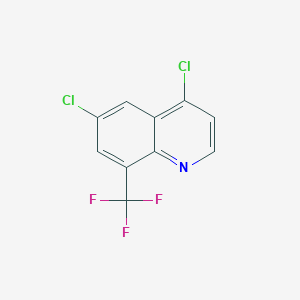

4,6-Dichloro-8-(trifluoromethyl)quinoline

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry in Academic Research

The history of quinoline chemistry is deeply rooted in the study of natural products. The first quinoline-based compound to be identified was quinine, an alkaloid extracted from the bark of the Cinchona tree in 1820. researchgate.net Quinine was a primary treatment for malaria for over a century. researchgate.net The formal isolation of quinoline itself from coal tar was achieved by Friedlieb Ferdinand Runge in 1834. nih.gov A major advancement in synthetic quinoline chemistry was the development of the Skraup synthesis, a method that involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pk This and other named reactions, such as the Combes, Conrad-Limpach, and Doebner-von Miller syntheses, have been instrumental in the preparation of a vast array of substituted quinolines. wikipedia.org The discovery of the antimalarial properties of synthetic quinolines like chloroquine (B1663885) and primaquine (B1584692) further solidified the importance of this heterocyclic system in medicinal chemistry. researchgate.netnih.gov Contemporary research continues to explore quinoline derivatives for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents. nih.govnih.gov

Structural and Electronic Characteristics of the Quinoline Scaffold

The quinoline molecule consists of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms, with the chemical formula C₉H₇N. vedantu.combritannica.com This fusion results in a planar, bicyclic aromatic system. The presence of the nitrogen atom in the heterocyclic ring introduces a dipole moment and influences the electron distribution across the scaffold. Quinoline is a weak tertiary base, capable of forming salts with acids. nih.govnih.gov The electronic nature of the quinoline ring system allows it to undergo both electrophilic and nucleophilic substitution reactions. cosmosjournal.innih.gov Electrophilic substitutions, such as nitration and sulfonation, typically occur on the benzene ring, primarily at positions 5 and 8. uop.edu.pk Conversely, nucleophilic substitutions tend to occur on the pyridine ring, favoring positions 2 and 4. uop.edu.pk This reactivity pattern is a key aspect of its utility in the synthesis of functionalized derivatives.

The Role of Halogenation and Trifluoromethylation in Modulating Quinoline Properties for Research

The introduction of halogen atoms and trifluoromethyl (CF₃) groups onto the quinoline scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. researchgate.net

Halogenation , the substitution with atoms like chlorine or bromine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, the presence of a fluorine atom at the 6-position of the quinoline ring has been shown to enhance antibacterial activity. orientjchem.org

Trifluoromethylation is particularly significant. The trifluoromethyl group is a strong electron-withdrawing group that can increase the metabolic stability and lipophilicity of a compound. beilstein-journals.org This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development. nih.gov The incorporation of a CF₃ group can also alter the acidity or basicity of nearby functional groups and influence intermolecular interactions, potentially enhancing the binding affinity of a molecule to its target. beilstein-archives.org The development of methods for the direct trifluoromethylation of heterocycles is an active area of research. nih.gov

Significance of 4,6-Dichloro-8-(trifluoromethyl)quinoline within Contemporary Heterocyclic Chemistry Research

Within the vast landscape of quinoline chemistry, this compound stands out as a highly functionalized and synthetically versatile building block. Its structure incorporates two key modifications discussed above: dichlorination and trifluoromethylation. The chlorine atoms at positions 4 and 6 serve as reactive handles for further chemical transformations, particularly nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The trifluoromethyl group at position 8 imparts the beneficial properties associated with this moiety, such as enhanced stability and lipophilicity. researchgate.netbeilstein-journals.org This combination of features makes this compound a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its utility lies in its pre-functionalized scaffold, allowing researchers to efficiently construct libraries of novel compounds for biological screening and materials testing.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3N/c11-5-3-6-8(12)1-2-16-9(6)7(4-5)10(13,14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEYJMRPOWUHLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloro 8 Trifluoromethyl Quinoline and Its Structural Analogues

Foundational Quinoline (B57606) Synthesis Reactions and their Applicability

The classical methods for quinoline synthesis, developed in the late 19th and early 20th centuries, form the bedrock of heterocyclic chemistry. However, their application to heavily substituted, electron-deficient anilines and carbonyl compounds required for the synthesis of 4,6-dichloro-8-(trifluoromethyl)quinoline often faces limitations such as harsh reaction conditions and issues with regioselectivity. rsc.org

Friedländer Annulation and its Modified Protocols

The Friedländer synthesis is a straightforward and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (a ketone or aldehyde). nih.govorganic-chemistry.org The reaction can be catalyzed by acids or bases and typically proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

For the synthesis of a molecule like this compound, a hypothetical Friedländer approach would require a starting material such as 2-amino-4,6-dichloro-benzoyl compound reacting with a carbonyl compound that can generate the trifluoromethyl-substituted portion of the pyridine (B92270) ring. A significant challenge lies in the synthesis and reactivity of the required 2-aminoaryl ketone, as the chlorine and trifluoromethyl groups are strongly deactivating, potentially hindering the cyclization step. nih.gov While various catalysts, including Lewis acids and ionic liquids, have been developed to improve the efficiency of the Friedländer reaction for functionalized quinolines, specific applications to this substitution pattern are not widely documented. nih.goviipseries.org

Skraup Synthesis and Related Cyclizations

The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds by the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. numberanalytics.com

Applying the Skraup synthesis to produce this compound would necessitate starting with an appropriately substituted aniline, such as 2,4-dichloro-6-(trifluoromethyl)aniline. However, the strongly acidic and high-temperature conditions of the Skraup reaction can be problematic for substrates bearing sensitive groups. nih.gov The reaction is notoriously exothermic and can lead to polymerization and charring, reducing yields. rsc.orgnih.gov Furthermore, the electrophilic cyclization step is often difficult with anilines that have multiple electron-withdrawing groups, which deactivate the aromatic ring toward electrophilic attack. researchgate.net

Povarov Reaction and Multicomponent Cycloadditions

The Povarov reaction is a multicomponent reaction that typically involves an aniline, an aldehyde, and an activated alkene or alkyne to form tetrahydroquinolines, which can then be oxidized to quinolines. slideshare.net It is classified as an inverse-electron-demand aza-Diels-Alder reaction, where an in-situ generated imine reacts with the dienophile. tandfonline.com

This method offers a more convergent approach to complex quinolines. A plausible Povarov route to an analogue of the target compound could involve the reaction of a dichlorinated aniline with an aldehyde and a trifluoromethyl-substituted alkene. The choice of Lewis or Brønsted acid catalyst is crucial for the reaction's success. tandfonline.com While this reaction is powerful for generating molecular diversity, controlling the regiochemistry with highly substituted starting materials can be a significant challenge, and examples leading directly to the this compound skeleton are scarce. slideshare.net

Conrad-Limpach-Knorr and Doebner-Miller Syntheses

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. iipseries.org Depending on the reaction conditions, either 4-hydroxyquinolines (kinetic product at lower temperatures) or 2-hydroxyquinolines (thermodynamic product at higher temperatures) can be formed. google.com A notable application of this methodology is found in a patented synthesis of 4-chloro-8-(trifluoromethyl)quinoline, a close structural analogue of the target compound. This process starts by condensing o-trifluoromethylaniline with ethyl ethoxymethylene malonate, which then cyclizes to form 3-carbethoxy-4-hydroxy-8-(trifluoromethyl)quinoline. wikipedia.org This intermediate is then saponified, decarboxylated, and chlorinated to yield the final product. This multi-step sequence highlights how a foundational reaction can be adapted to build complex quinoline systems. wikipedia.org

The Doebner-Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol. nih.gov This allows for the introduction of substituents onto the newly formed pyridine ring. nih.gov For instance, reacting a substituted aniline with an α,β-unsaturated ketone can yield a substituted quinoline. nih.gov However, like the Skraup synthesis, this reaction often requires harsh acidic conditions and can suffer from low yields when using electronically deactivated anilines. rsc.org

Advanced Synthetic Approaches to Substituted Quinolines

Modern synthetic methods, particularly those employing transition metal catalysts, offer milder conditions and greater functional group tolerance, making them highly suitable for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions for Quinolines

Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing heterocyclic cores. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, has been effectively applied to the synthesis of functionalized 2-(trifluoromethyl)quinolines.

In a relevant study, various di- and tri-brominated 2-(trifluoromethyl)quinolines were used as substrates for multiple Sonogashira coupling reactions to introduce alkynyl groups. For example, 4,8-dibromo-2-(trifluoromethyl)quinoline (B1352717) was coupled with various terminal acetylenes to produce a range of 4,8-dialkynyl derivatives in high yields. The optimization of these coupling reactions demonstrates the efficiency of modern catalytic systems.

| Entry | Pd Catalyst (mol %) | Ligand (mol %) | Cu Catalyst (mol %) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5) | XPhos (10) | CuI (10) | 99 |

| 2 | Pd(OAc)₂ (2.5) | XPhos (5) | CuI (5) | 99 |

| 3 | Pd(PPh₃)₄ (5) | – | CuI (10) | 99 |

| 4 | Pd(PPh₃)₄ (2.5) | – | CuI (5) | 99 |

| 5 | Pd(PPh₃)₄ (1.75) | – | CuI (3.5) | 93 |

| 6 | Pd(PPh₃)₄ (1) | – | CuI (2) | 90 |

Data sourced from a study on the Sonogashira reactions of brominated 2-trifluoromethylquinolines.

This approach, starting from a pre-formed halogenated quinoline core, circumvents the difficulties associated with the cyclization of highly deactivated precursors in classical syntheses. By first constructing a simpler quinoline (e.g., a dibromo-2-(trifluoromethyl)quinoline) and then using powerful cross-coupling reactions, the desired complexity and substitution pattern can be achieved with high efficiency and control.

Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Palladium catalysis stands as a cornerstone in the synthesis of quinoline derivatives, offering versatile pathways for constructing the heterocyclic ring system. These methods often involve oxidative cyclization or coupling-cyclization sequences.

One notable approach describes the synthesis of quinolines through a palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. mdpi.comscispace.com This process is advantageous as it proceeds without the need for acids, bases, or other additives and demonstrates a broad substrate scope, accommodating electron-withdrawing groups such as trifluoromethyl. mdpi.comscispace.com The reaction is believed to proceed through the palladium-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, followed by condensation with aniline, dimerization, and a series of cyclization and dehydrogenation steps to yield the final quinoline product. scispace.com

Another powerful strategy involves a one-pot method for synthesizing polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes, representing an alternative route to these structures. rsc.org Furthermore, palladium-catalyzed reactions have been extensively employed in the synthesis and transformation of quinolin-2(1H)-ones and quinolin-4(1H)-ones, which are key precursors for halogenated quinolines. nih.gov For instance, the coupling-cyclization between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds using a Pd(OAc)₂ catalyst affords 3-substituted quinolin-2(1H)-ones in good yields. nih.gov Cascade reactions driven by palladium catalysis have also been developed to create functionalized 2-alkoxyquinolines from 1,3-butadiynamides and primary alcohols under mild conditions. mdpi.com

Table 1: Examples of Palladium-Catalyzed Quinoline Synthesis

| Reactants | Catalyst/Reagents | Product Type | Key Features |

|---|---|---|---|

| Aryl allyl alcohols, Anilines | Pd(OAc)₂ | Substituted Quinolines | Additive-free; Tolerates -CF₃ groups. mdpi.comscispace.com |

| 2-Amino aromatic ketones, Alkynes | Palladium catalyst | Polysubstituted Quinolines | One-pot synthesis. rsc.org |

| 2-Iodoaniline, α,β-Unsaturated carbonyls | Pd(OAc)₂, PPh₃, NaOAc | 3-Substituted Quinolin-2(1H)-ones | Coupling-cyclization approach. nih.gov |

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for quinoline synthesis. These methods often involve C-N bond cleavage, domino reactions, or cascade annulations.

An efficient method for synthesizing substituted quinolines involves the reaction of ketones and 2-aminobenzylamines, where a copper-catalyzed C-N cleavage is a key step. nih.gov This transformation uses air as the sole oxidant, highlighting its appeal from a green chemistry perspective. nih.gov Copper catalysts are also effective in domino reactions. For example, quinoline derivatives can be obtained from enaminones and 2-halobenzaldehydes through a copper-catalyzed sequence of an aldol reaction, C(aryl)-N bond formation, and elimination. rsc.org

Furthermore, copper catalysis has been successfully applied to produce quinolines bearing trifluoromethyl groups. A notable example is the Cu-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines, which yields a series of 4-trifluoromethyl quinolines under redox-neutral conditions. mdpi.com Cascade annulation strategies involving copper are also prevalent. A Cu(I)-catalyzed [4+1+1] annulation of ammonium (B1175870) salts and anthranils provides access to 2,3-diaroylquinolines under mild conditions. mdpi.com Similarly, a three-component cascade cyclization catalyzed by copper can be used to synthesize quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. acs.org

Table 2: Selected Copper-Catalyzed Quinoline Syntheses

| Reactants | Catalyst | Product Type | Reaction Type |

|---|---|---|---|

| Ketones, 2-Amino benzylamines | Copper catalyst | Substituted Quinolines | C-N Cleavage/Condensation nih.gov |

| Enaminones, 2-Halobenzaldehydes | Copper catalyst | Substituted Quinolines | Domino Reaction rsc.org |

| Ketone oxime acetates, o-Trifluoroacetyl anilines | Copper catalyst | 4-Trifluoromethyl Quinolines | Annulation mdpi.com |

Green Chemistry Protocols for Quinoline Ring Formation

In line with the principles of sustainable chemistry, significant effort has been directed towards developing environmentally friendly methods for quinoline synthesis. These protocols often utilize nanocatalysts, solvent-free conditions, or alternative energy sources like microwaves. researchgate.net

Nanocatalyst-Mediated Synthesis

Nanocatalysts offer distinct advantages such as high surface area, enhanced reactivity, better selectivity, and recyclability, making them ideal for green synthetic applications. acs.orgtaylorfrancis.com Various metal-based nanoparticles, including those of iron, copper, zinc, nickel, and cobalt, have been employed for the one-pot synthesis of quinolines. acs.orgnih.gov

For instance, Fe₃O₄ nanoparticle-catalyzed reactions have been used to synthesize pyrimido[4,5-b]quinolones in water, a green solvent. The catalyst can be recovered and reused multiple times without a significant loss of activity. nih.gov Copper-based nanocatalysts have also been used in one-pot multicomponent procedures to generate quinoline derivatives in excellent yields (85–96%). nih.gov Similarly, ZnO/carbon nanotube catalysts have demonstrated high activity in solvent-free Friedländer condensations to produce various quinolines. nih.gov The general mechanism for these nanocatalyzed reactions often involves a sequence of Knoevenagel or aldol condensation, Michael addition, and intramolecular cyclization. acs.org

Solvent-Free and Microwave-Assisted Methods

The combination of solvent-free conditions and microwave irradiation represents a significant advancement in green chemistry, offering reduced reaction times, lower energy consumption, and minimized waste generation. proquest.comresearchgate.net

The Friedländer synthesis, a classical method for quinoline formation, has been adapted to these green conditions. One approach uses the ionic liquid [Bmim]HSO₄ as a catalyst under microwave irradiation and solvent-free conditions to produce a diverse range of quinoline derivatives in high yields from 2-aminoaryl aldehydes and ketones. benthamdirect.com Another method employs N-bromosulfonamides as efficient reagents for the reaction of 2-aminobenzophenones with ketones or phenylacetylene under similar conditions. tandfonline.com This latter method avoids the use of hazardous acids or bases and the reagents can be easily removed by filtration. tandfonline.com Microwave irradiation has been shown to complete reactions in minutes that would otherwise take hours under conventional heating. proquest.com

Table 3: Green Synthesis Protocols for Quinolines

| Method | Catalyst/Reagent | Conditions | Key Advantages |

|---|---|---|---|

| Nanocatalysis | Fe₃O₄ NPs | Water, Reflux | Catalyst reusability, Green solvent. nih.gov |

| Nanocatalysis | ZnO/CNT | Solvent-free | High catalytic activity. nih.gov |

| Microwave-Assisted | [Bmim]HSO₄ | Solvent-free, Microwave | Rapid, High yields, Green catalyst. benthamdirect.com |

| Microwave-Assisted | N-bromosulfonamides (TBBDA/PBBS) | Solvent-free, Microwave | Avoids hazardous acids/bases, Easy work-up. tandfonline.com |

One-Pot and Cascade Annulation Strategies

A highly effective one-pot Friedländer synthesis has been developed using inexpensive reagents like iron powder and catalytic aqueous HCl. rsc.orgorganic-chemistry.org This method achieves the in situ reduction of o-nitroarylcarbaldehydes to their amino counterparts, which then condense with ketones or aldehydes to form quinolines in high yields. rsc.org The mildness of these conditions allows for the preservation of various functional groups. nih.gov

Cascade annulation reactions provide an elegant route to complex quinoline structures. A three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes enables a rapid and additive-free synthesis of multiply substituted quinolines. organic-chemistry.org The reaction proceeds through the formation of N-arylnitrilium salts, which then undergo cycloaddition with alkynes. organic-chemistry.org Copper-catalyzed cascade reactions have also been developed, such as a [2+2+2] and [4+2] annulation between heterocumulenes, alkynes, and diaryliodonium salts to furnish a variety of quinoline derivatives with excellent selectivity. nih.gov Lewis-acid-promoted cascade reactions involving Friedel-Crafts/alkyne indol-2-yl cation cyclization have been used to synthesize complex fused systems like pyrrolizino-quinolines. nih.gov

Regioselective Introduction of Halogen and Trifluoromethyl Moieties

The specific placement of halogen and trifluoromethyl groups on the quinoline ring is crucial for modulating the biological and chemical properties of the final compound. Achieving high regioselectivity in these transformations is a significant synthetic challenge.

Direct C-H halogenation offers an atom-economical approach to introduce halogens. An operationally simple, metal-free protocol has been established for the geometrically challenging C5-H halogenation of 8-substituted quinoline derivatives. rsc.orgnih.gov This reaction uses trihaloisocyanuric acids as an inexpensive and atom-economical halogen source, proceeding at room temperature with high regioselectivity and functional group tolerance. nih.govresearchgate.net Iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines has also been achieved in water, providing an environmentally friendly method. mdpi.com For other positions, a hypervalent iodine(III)-promoted method allows for the highly regioselective halogenation of 4-quinolones at the C3 position using potassium halide salts. acs.org

The introduction of a trifluoromethyl group often requires specialized reagents and strategies. A three-step, one-pot protocol has been developed for the regioselective C-3 trifluoromethylation of quinolines. thieme-connect.com This method involves nucleophilic activation of the pyridine ring via hydrosilylation, followed by reaction with an electrophilic CF₃⁺ source (like a Togni reagent), and subsequent oxidation to restore aromaticity. thieme-connect.com The synthesis of 4-trifluoromethyl quinolines can be achieved via the Friedländer annulation of substituted 2-trifluoroacetyl anilines with various carbonyl compounds. researchgate.net A historical, multi-step process for preparing 4-chloro-8-trifluoromethyl-quinoline involves the condensation of o-trifluoromethyl-aniline with ethyl ethoxymethylene malonate, followed by cyclization, saponification, decarboxylation, and finally chlorination with phosphorus oxychloride. google.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) |

| 2-Trifluoromethylquinolines |

| 4-Trifluoromethylquinolines |

| 2,3-Diaroylquinolines |

| Quinolin-2(1H)-ones |

| Quinolin-4(1H)-ones |

| Pyrimido[4,5-b]quinolones |

| N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) |

| Poly(N,N′-dibromo-N,N′-dimethylenebenzene-1,3-disulfonamide) (PBBS) |

| [Bmim]HSO₄ (1-butyl-3-methylimidazolium hydrogen sulfate) |

| Pyrrolizino-quinolines |

| 4-Chloro-8-trifluoromethyl-quinoline |

| o-Trifluoromethyl-aniline |

| Ethyl ethoxymethylene malonate |

Specific Chlorination and Trifluoromethylation Procedures for Quinoline Systems

The introduction of chlorine and trifluoromethyl groups onto the quinoline core can be achieved through various synthetic routes, either by functionalizing the pre-formed quinoline ring or by incorporating these moieties into the precursors before cyclization.

Chlorination: The conversion of a 4-hydroxyquinoline (B1666331) (a quinolin-4-one) to a 4-chloroquinoline (B167314) is a common and crucial transformation. This is typically accomplished using dehydrative chlorinating agents. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose, often used in excess as the reaction solvent. google.comresearchgate.net The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. nih.gov For challenging substrates, a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) can be employed to enhance the chlorinating power of the reagent system. mdpi.comindianchemicalsociety.com More recent, environmentally conscious methods have demonstrated that this chlorination can be performed efficiently under solvent-free conditions using equimolar amounts of POCl₃ in a sealed reactor at high temperatures (e.g., 140 °C), which is suitable for large-scale preparations. nih.gov

Chlorination of the benzene (B151609) portion of the quinoline ring generally proceeds via electrophilic aromatic substitution. Direct chlorination of the quinoline nucleus in highly acidic media, such as concentrated sulfuric acid in the presence of a silver sulfate (B86663) catalyst, has been shown to yield a mixture of 5-chloro, 8-chloro, and 5,8-dichloroquinolines. pjsir.org The reaction involves an electrophilic attack by a positively charged chlorine species on the protonated quinolinium cation. pjsir.org Selective chlorination at specific positions can also be achieved through directing groups, as demonstrated by the C-5 selective chlorination of 8-aminoquinoline (B160924) amides. rsc.org

Trifluoromethylation: Introducing a trifluoromethyl (CF₃) group onto a quinoline ring can be accomplished through two main strategies: incorporating a CF₃-containing building block into the quinoline synthesis or by direct trifluoromethylation of a pre-existing quinoline scaffold.

The most common and often most efficient method is the former, which involves starting with a trifluoromethyl-substituted aniline precursor. google.com For instance, 2-(trifluoromethyl)aniline (B126271) can be used in classic quinoline syntheses like the Gould-Jacobs or Conrad-Limpach reactions to install the CF₃ group regioselectively at the 8-position of the resulting quinoline. google.com Similarly, 2-trifluoroacetyl anilines can serve as precursors in the Friedländer annulation to produce 4-(trifluoromethyl)quinolines. researchgate.net

Direct C-H trifluoromethylation of the quinoline ring is a more modern approach that offers alternative synthetic routes. These reactions often involve radical processes or transition-metal catalysis. For example, a copper-catalyzed method has been developed for the selective trifluoromethylation of 8-aminoquinoline derivatives at the C-5 position, highlighting the potential for late-stage functionalization. rsc.org

| Method | Reagent(s) | Position(s) Functionalized | Typical Substrate |

| Hydroxyl to Chloro Conversion | POCl₃ or POCl₃/PCl₅ | 4-position | 4-Hydroxyquinoline |

| Electrophilic Chlorination | Cl₂ / Ag₂SO₄ / H₂SO₄ | 5- and 8-positions | Quinoline |

| Precursor-based Trifluoromethylation | Substituted Aniline (e.g., 2-(trifluoromethyl)aniline) | Typically 8-position | Aniline in Gould-Jacobs or similar synthesis |

| Direct C-H Trifluoromethylation | Copper Catalyst / CF₃ source | 5-position (with directing group) | 8-Aminoquinoline derivative |

Precursor Synthesis for this compound

The synthesis of this compound is most logically achieved through a multi-step sequence that constructs the quinoline core with the desired substituents already in place or strategically introduced. The Gould-Jacobs reaction is a powerful and well-established method for this purpose. wikipedia.orgmdpi.comnih.gov

A plausible and efficient synthetic route begins with a appropriately substituted aniline precursor. To achieve the final substitution pattern, the ideal starting material is 4-chloro-2-(trifluoromethyl)aniline (B1214093) .

The key steps in the synthesis are as follows:

Condensation: 4-chloro-2-(trifluoromethyl)aniline is reacted with an equivalent of diethyl ethoxymethylenemalonate (DEEM). This reaction involves the nucleophilic attack of the aniline nitrogen on the electron-deficient alkene of DEEM, followed by the elimination of ethanol (B145695) to form the intermediate ethyl 3-((4-chloro-2-(trifluoromethyl)phenyl)amino)acrylate.

Thermal Cyclization: The resulting intermediate is heated to a high temperature (typically >200 °C), often in a high-boiling solvent like diphenyl ether. This induces a thermal 6-π electrocyclization followed by aromatization to yield ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate . mdpi.com

Saponification and Decarboxylation: The ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide. Subsequent heating of the carboxylic acid in an acidic medium or at high temperature leads to decarboxylation, affording 6-chloro-8-(trifluoromethyl)quinolin-4-ol .

Chlorination: The final step involves the conversion of the 4-hydroxyl group to a chloride. This is achieved by treating 6-chloro-8-(trifluoromethyl)quinolin-4-ol with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the target compound, This compound . google.comresearchgate.net

This synthetic sequence, summarized in the table below, provides a controlled and regioselective route to the desired product.

| Step | Reactants | Key Reagent/Condition | Intermediate/Product |

| 1. Condensation | 4-chloro-2-(trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate | Heat | Ethyl 3-((4-chloro-2-(trifluoromethyl)phenyl)amino)acrylate |

| 2. Cyclization | Ethyl 3-((4-chloro-2-(trifluoromethyl)phenyl)amino)acrylate | High Temperature (e.g., Diphenyl ether) | Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate |

| 3. Hydrolysis & Decarboxylation | Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate | 1. NaOH (aq) 2. Heat/Acid | 6-chloro-8-(trifluoromethyl)quinolin-4-ol |

| 4. Chlorination | 6-chloro-8-(trifluoromethyl)quinolin-4-ol | POCl₃, Heat | This compound |

Combinatorial Synthesis Strategies for Quinoline Libraries, including Dihalogenated and Trifluoromethylated Variants

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, or "libraries," which is invaluable for drug discovery and materials science. uniroma1.it Strategies for generating libraries of quinolines, including those with dihalogenated and trifluoromethylated patterns, leverage high-throughput techniques such as solid-phase and parallel synthesis, often accelerated by microwave irradiation. acs.orgnih.gov

Solid-Phase Synthesis: In solid-phase synthesis, one of the starting materials is chemically attached to an insoluble polymer resin. acs.orgnih.gov This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to merely washing the resin. For quinoline synthesis, an aniline derivative could be attached to the solid support. The quinoline-forming reaction sequence (such as a modified Gould-Jacobs or Friedländer synthesis) is then carried out on the resin-bound substrate. acs.org After the core is assembled, further diversification can be achieved before the final product is cleaved from the resin. This approach is systematic and amenable to automation.

Solution-Phase Parallel Synthesis: This technique involves running multiple discrete reactions simultaneously in an array format, such as a 96-well plate. researchgate.netnih.gov Each well contains a different combination of starting materials, allowing for the rapid generation of a library of distinct products. For a library of dihalogenated and trifluoromethylated quinolines, one could vary the substituted aniline (e.g., using different chloro-, bromo-, or trifluoromethyl-anilines) and the carbonyl component in a classic quinoline synthesis. nih.gov Purification is typically achieved using high-throughput methods like automated flash chromatography or liquid-liquid extraction.

Microwave-Assisted Synthesis: Microwave irradiation has become a key enabling technology in combinatorial chemistry. acs.orgunf.eduacs.orgjmpas.com It can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. Many classical quinoline syntheses, including the Gould-Jacobs and Friedländer reactions, have been adapted for microwave conditions, making library synthesis significantly faster and more efficient. ablelab.eumdpi.com

Strategies for Diversity: A library of dihalogenated and trifluoromethylated quinolines can be constructed by employing several points of diversity:

Building Block Diversity: A diverse set of anilines (with various halogen and trifluoromethyl substitution patterns) and carbonyl compounds can be used as the initial inputs for the quinoline-forming reaction. researchgate.net

Late-Stage Functionalization: A common quinoline core, such as this compound, can be synthesized and then subjected to various diversification reactions. The chlorine atoms, particularly at the 4-position, are susceptible to nucleophilic substitution. Reacting the dichloroquinoline with a library of amines, thiols, or alcohols would generate a diverse set of 4-substituted-6-chloro-8-(trifluoromethyl)quinolines. Furthermore, if a bromo- or iodo-substituted quinoline is used, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can be employed to introduce a wide range of aryl, alkyl, or alkynyl groups. researchgate.netnih.gov

| Strategy | Principle | Advantages | Application to Quinoline Libraries |

| Solid-Phase Synthesis | One reactant is attached to a polymer support. | Simplified purification, use of excess reagents, automation-friendly. acs.orgnih.gov | Aniline attached to resin, followed by quinoline synthesis and cleavage. |

| Parallel Solution-Phase Synthesis | Multiple reactions run in parallel in an array format. | High throughput, rapid generation of discrete compounds. nih.gov | Varying substituted anilines and carbonyl partners in each well. |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Drastically reduced reaction times, improved yields. acs.orgablelab.eu | Acceleration of cyclization and functionalization steps in library production. |

| Late-Stage Functionalization | A common core is modified with a variety of reagents. | Rapid access to diverse analogues from a single precursor. researchgate.net | Nucleophilic substitution or cross-coupling reactions on a halogenated quinoline core. |

Reactivity and Derivatization of 4,6 Dichloro 8 Trifluoromethyl Quinoline

Electrophilic Aromatic Substitution Patterns on the Quinoline (B57606) Core

Electrophilic aromatic substitution (SEAr) on the quinoline ring system is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the heterocyclic nitrogen atom. wikipedia.org The reaction is further influenced by the existing substituents on the carbocyclic ring. In 4,6-dichloro-8-(trifluoromethyl)quinoline, the trifluoromethyl (-CF3) group and the two chlorine atoms are all electron-withdrawing, which deactivates the ring towards electrophilic attack. total-synthesis.com

The directing effects of these substituents determine the position of any potential substitution. The trifluoromethyl group is a strong deactivating group and a meta-director. total-synthesis.com The chlorine atoms are also deactivating but are ortho-, para-directors due to the influence of their lone pairs of electrons. wikipedia.org

Given these competing influences:

The pyridine (B92270) ring of the quinoline is highly deactivated by the protonated nitrogen under acidic SEAr conditions.

The benzene ring is deactivated by all three substituents (-Cl at C6, -CF3 at C8).

The -CF3 group at C8 directs incoming electrophiles to the C5 and C7 positions.

The -Cl group at C6 directs incoming electrophiles to the C5 and C7 positions.

Therefore, electrophilic aromatic substitution, should it occur under forcing conditions, is strongly predicted to take place on the carbocyclic ring at either the C5 or C7 position, as these positions are additively directed by both the chloro and trifluoromethyl substituents. Common SEAr reactions include nitration and halogenation. wikipedia.orglibretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4,6-Dichloro-5-nitro-8-(trifluoromethyl)quinoline and/or 4,6-Dichloro-7-nitro-8-(trifluoromethyl)quinoline |

Nucleophilic Substitution Reactions at Halogenated Positions

The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), a critical pathway for derivatization. The reactivity of these two positions is markedly different. The C4-chloro substituent is significantly more reactive towards nucleophiles than the C6-chloro substituent. This enhanced reactivity is due to the C4 position being alpha to the ring nitrogen, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex. mdpi.comnih.gov This allows for selective substitution at the C4 position under controlled conditions. mdpi.com

A wide range of nucleophiles can be employed to displace the C4-chloro group, including amines, alkoxides, and thiols. researchgate.net Reaction with a primary or secondary amine, for instance, would yield the corresponding 4-aminoquinoline (B48711) derivative, while the C6-chloro group remains intact. mdpi.com Displacing the second chlorine atom at C6 typically requires more forcing reaction conditions.

Table 2: Examples of Regioselective Nucleophilic Aromatic Substitution at C4

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Primary Amine | Aniline (B41778) | 4-Anilino-6-chloro-8-(trifluoromethyl)quinoline |

| Secondary Amine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-6-chloro-8-(trifluoromethyl)quinoline |

| Alkoxide | Sodium Methoxide | 6-Chloro-4-methoxy-8-(trifluoromethyl)quinoline |

Functional Group Interconversions of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its high chemical stability due to the strength of the carbon-fluorine bond. mdpi.com Consequently, functional group interconversions of the -CF3 group are challenging and typically require harsh reaction conditions. While not widely reported specifically for this compound, general methods for the transformation of aryl -CF3 groups exist.

One potential transformation is the hydrolysis of the -CF3 group to a carboxylic acid (-COOH) group. This usually requires strong acids or bases at elevated temperatures. Another less common reaction is the conversion to a trichloromethyl (-CCl3) group via treatment with reagents like aluminum trichloride (B1173362) or boron trichloride. These transformations are often low-yielding and can be incompatible with other functional groups in the molecule. The presence of the quinoline nitrogen and chloro substituents would add further complexity to achieving selective conversion of the trifluoromethyl group.

Formation of Complex Derivatives through Cross-Coupling Reactions

The two chloro substituents serve as excellent handles for modern transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This approach is a powerful tool for constructing complex derivatives from the this compound core.

Due to the differential reactivity of the C4-Cl and C6-Cl bonds, selective or sequential cross-coupling is feasible. The C4-Cl bond is generally more reactive in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a substituent at the C4 position first, followed by a second, different coupling reaction at the C6 position.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can be used to form new C-C bonds.

Sonogashira Coupling: This reaction couples the chloroquinoline with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base, to introduce alkynyl moieties. soton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling with primary or secondary amines.

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Reagents | Product Type (at C4) |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 6-Chloro-4-phenyl-8-(trifluoromethyl)quinoline |

| Sonogashira Coupling | Phenylacetylene (B144264), Pd(PPh₃)₄, CuI, Et₃N | 6-Chloro-4-(phenylethynyl)-8-(trifluoromethyl)quinoline |

| Heck Coupling | Styrene, Pd(OAc)₂, P(o-tol)₃, Et₃N | 6-Chloro-4-styryl-8-(trifluoromethyl)quinoline |

Exploration of Reaction Mechanisms and Intermediates

The reactions described above proceed through well-established mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr): This reaction follows a two-step addition-elimination mechanism. nih.gov First, the nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom (preferentially C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored. The stability of the Meisenheimer intermediate is key to the reaction's feasibility and is enhanced by the electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group.

Palladium-Catalyzed Cross-Coupling: These reactions proceed via a catalytic cycle involving the palladium catalyst. The general cycle for a Suzuki coupling, for example, consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond (e.g., at C4), forming an organopalladium(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center from the boronate complex, which is formed by the reaction of the boronic acid with the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Similar catalytic cycles, differing mainly in the transmetalation or equivalent step, are operative for Sonogashira, Heck, and Buchwald-Hartwig reactions.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR and ¹³C NMR Chemical Shift Assignments and Analysis

No specific ¹H NMR or ¹³C NMR spectra or assigned chemical shift data for 4,6-dichloro-8-(trifluoromethyl)quinoline were found in the available search results. For a definitive structural analysis, one would expect to observe specific signals corresponding to the aromatic protons on the quinoline (B57606) ring system. The number of signals, their splitting patterns (multiplicity), and their integration values in the ¹H NMR spectrum would confirm the substitution pattern. Similarly, the ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule, with the chemical shifts indicating their electronic environment. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet splitting pattern due to coupling with the fluorine atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, TOCSY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary. These techniques reveal correlations between different nuclei. However, no published data from COSY, HSQC, HMBC, or TOCSY experiments for this compound could be located. Such experiments would be crucial for definitively linking protons to the carbons they are attached to (HSQC) and for establishing long-range connectivity across the molecule (HMBC), thereby confirming the placement of the chloro and trifluoromethyl substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. While general principles are well-established, specific experimental spectra for this compound are not available. A detailed study on the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline highlights the types of vibrational modes that could be expected. dergipark.org.tr

Characteristic Vibrational Modes of Halogen and Trifluoromethyl Groups

In an IR or Raman spectrum of the target compound, one would anticipate characteristic absorption bands corresponding to the C-Cl and C-F bonds. The C-Cl stretching vibrations typically appear in the fingerprint region of the IR spectrum. The trifluoromethyl (CF₃) group gives rise to strong, characteristic absorption bands, often in the 1350-1100 cm⁻¹ region, due to C-F stretching modes. researchgate.net Without experimental spectra, a precise data table of vibrational frequencies cannot be compiled.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (molecular formula: C₁₀H₄Cl₂F₃N), the exact molecular weight could be calculated. The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a molecule containing two chlorine atoms, with isotopic peaks at M, M+2, and M+4 in a specific ratio.

However, no experimental mass spectrum or detailed fragmentation analysis for this compound is documented in the searched literature. The fragmentation would likely involve the loss of chlorine atoms, the trifluoromethyl group, or molecules like HCN, which is a common fragmentation pathway for quinoline rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is characteristic of its conjugated system. The absorption maxima (λ_max) are influenced by the aromatic system and the nature of the substituents. Studies on various quinoline derivatives show that electronic transitions typically occur in the 250–500 nm region. beilstein-journals.org Electron-withdrawing groups like chloro and trifluoromethyl substituents would be expected to influence the position and intensity of these absorption bands. However, specific experimental UV-Vis absorption data and photophysical properties for this compound have not been reported in the available sources.

Absorption and Emission Characteristics

A thorough search of scientific databases and chemical literature did not yield any specific studies detailing the absorption and emission characteristics of this compound. Consequently, no data on its UV-Vis absorption maxima, molar absorptivity, fluorescence emission spectra, or quantum yields are available to be presented in a data table or discussed in this section. General photophysical properties of related trifluoromethylated quinoline derivatives have been reported, but these findings cannot be directly extrapolated to the specific substitution pattern of the title compound.

Solvatochromic Studies

Similarly, there is no published research on the solvatochromic properties of this compound. Solvatochromism, the change in the color of a chemical substance depending on the polarity of the solvent, is a key characteristic for understanding the electronic structure and intermolecular interactions of a compound. The absence of such studies means that the effect of solvent polarity on the absorption and emission spectra of this compound has not been investigated. Therefore, no data on spectral shifts in various solvents can be compiled or analyzed.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound has not been determined by X-ray crystallography according to available records. X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing crucial information on bond lengths, bond angles, and crystal packing. Without such an analysis, details regarding the crystal system, space group, and unit cell dimensions for this compound remain unknown.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and optimized geometry of molecules. science.gov Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), provide a reliable balance of accuracy and computational efficiency for studying quinoline (B57606) derivatives. dergipark.org.trnih.govrsc.org These calculations are foundational for understanding the molecule's intrinsic properties.

Molecular Geometry, Bond Lengths, and Bond Angles

The geometry of 4,6-Dichloro-8-(trifluoromethyl)quinoline is optimized using DFT to find its lowest energy conformation. The quinoline core is expected to be nearly planar, a characteristic feature of aromatic heterocyclic systems. The substituents—two chlorine atoms and a trifluoromethyl group—introduce specific changes to the bond lengths and angles compared to unsubstituted quinoline.

The C-Cl bond lengths are anticipated to be in the typical range for chloro-aromatic compounds. nih.gov The trifluoromethyl group introduces C-F bonds and influences the geometry at the C8 position. The powerful electron-withdrawing nature of the chlorine and trifluoromethyl substituents is expected to cause a slight shortening of the adjacent C-C bonds within the aromatic rings due to inductive effects. Theoretical calculations for related chloroquinoline structures show excellent agreement with experimental data, validating the use of this approach. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for Substituted Quinolines

| Parameter | Typical Calculated Value (Å or °) | Reference Moiety |

|---|---|---|

| C-C (aromatic) | 1.37 - 1.43 | Quinoline Ring |

| C-N (aromatic) | 1.31 - 1.36 | Quinoline Ring |

| C-H (aromatic) | ~1.08 | Quinoline Ring |

| C-Cl | ~1.75 | 2-chloroquinoline |

| C-CF3 | ~1.47 - 1.52 | Trifluoromethyl Benzene (B151609) |

| C-F | ~1.34 | Trifluoromethyl Group |

| C-C-C (ring) | 118 - 122 | Quinoline Ring |

| F-C-F | ~107 | Trifluoromethyl Group |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. rjptonline.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

For this compound, the HOMO is expected to be a π-orbital delocalized across the quinoline ring system. The LUMO is also anticipated to be a π*-orbital distributed over the aromatic core. researchgate.netresearchgate.net The presence of strong electron-withdrawing groups like chlorine and trifluoromethyl is predicted to significantly lower the energy levels of both the HOMO and LUMO compared to unsubstituted quinoline. rsc.orgnih.gov This effect generally leads to an increased electron affinity and ionization potential.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. deeporigin.comchemrxiv.org The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

In the MEP map of this compound, distinct regions of charge are expected:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are anticipated to be localized around the highly electronegative nitrogen atom of the quinoline ring, the two chlorine atoms, and the three fluorine atoms of the trifluoromethyl group. researchgate.netresearchgate.net

Positive Regions (Blue): These electron-poor areas, primarily located around the hydrogen atoms of the aromatic ring, are favorable sites for nucleophilic attack.

Neutral Regions (Green): These areas represent regions of near-zero potential, typically found over the carbon framework of the aromatic rings.

The MEP map provides a clear, qualitative picture of the molecule's polarity and charge-related reactivity. wolfram.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure, charge distribution, and intramolecular delocalization effects. wikipedia.orgmendeley.com This method examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stability derived from these hyperconjugative interactions. researchgate.net

For this compound, NBO analysis would likely reveal:

Charge Distribution: A significant negative charge is expected on the nitrogen, chlorine, and fluorine atoms, with positive charges on the carbon atoms attached to them. This confirms the strong electron-withdrawing nature of the substituents.

Hybridization: The analysis would confirm the sp² hybridization of the carbon and nitrogen atoms in the aromatic quinoline ring.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. q-chem.com Using DFT methods, the harmonic vibrational frequencies and their corresponding intensities can be calculated. researchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.govuantwerpen.be

The calculated spectrum for this compound would show characteristic peaks corresponding to specific functional groups. Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode. dergipark.org.tr

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C / C=N Ring Stretch | 1400 - 1650 |

| C-F Asymmetric Stretch (in CF₃) | 1150 - 1350 |

| C-F Symmetric Stretch (in CF₃) | 1100 - 1200 |

| Aromatic C-H In-Plane Bend | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

| CF₃ Bending Modes | 500 - 700 |

Note: These are representative ranges. Actual values depend on the specific molecular environment and coupling between modes. dergipark.org.trresearchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgnih.gov For a relatively rigid aromatic system like this compound, MD simulations are valuable for exploring its dynamic behavior, conformational flexibility, and interactions with other molecules, such as solvents or biological targets. rsc.orgaip.org

The simulations would typically show that the quinoline ring system maintains its planarity, with the primary motions being slight bond vibrations and angle bendings. The trifluoromethyl group may exhibit rotational motion around the C-C bond. By simulating the molecule in a solvent like water or an organic solvent, MD can provide insights into solvation effects and the arrangement of solvent molecules around the solute. nih.gov Furthermore, MD simulations are instrumental in studying how the molecule might interact with a biological receptor, revealing key intermolecular forces like π-π stacking, halogen bonding, and hydrophobic interactions that govern its binding affinity.

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity, Nucleophilicity)

Density Functional Theory (DFT) is a fundamental computational method used to determine the electronic structure of molecules. nih.govrsc.org From DFT calculations, various global and local reactivity descriptors can be derived to predict how a molecule will interact with other chemical species. These descriptors are crucial for understanding the reactivity of quinoline derivatives. asianpubs.org

Fukui Functions: The Fukui function is a local reactivity descriptor that indicates the most electrophilic and nucleophilic sites within a molecule. researchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed.

f(r) : Indicates sites susceptible to nucleophilic attack (where an electron is accepted).

f(r) : Indicates sites susceptible to electrophilic attack (where an electron is donated).

f(r) : Indicates sites susceptible to radical attack.

For quinoline and its derivatives, computational studies have shown that these functions can identify specific atoms that are more likely to participate in chemical reactions. researchgate.net In the case of this compound, a Fukui function analysis would pinpoint the atoms on the quinoline ring and the trifluoromethyl group that are most reactive, guiding synthetic modifications and predicting reaction outcomes.

Electrophilicity and Nucleophilicity: These are global reactivity descriptors that quantify a molecule's ability to accept or donate electrons, respectively. asianpubs.org The electrophilicity index (ω) is calculated from the electronic chemical potential (μ) and chemical hardness (η). These parameters are, in turn, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A higher electrophilicity index suggests a greater capacity to act as an electrophile, while nucleophilicity indicates the tendency to act as a nucleophile. For quinoline derivatives, these descriptors help in understanding their interaction with biological targets or other reactants. asianpubs.org

A hypothetical table of reactivity descriptors for this compound, as would be generated from DFT calculations, is presented below to illustrate the type of data obtained from such studies.

| Descriptor | Symbol | Hypothetical Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.2 eV | Energy of the outermost electron orbital; related to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.5 eV | Energy of the lowest empty electron orbital; related to the ability to accept electrons. |

| Energy Gap | ΔE | 4.7 eV | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Chemical Hardness | η | 2.35 eV | Resistance to change in electron distribution. |

| Electronegativity | χ | 4.85 eV | Measure of the ability to attract electrons. |

| Electrophilicity Index | ω | 4.99 eV | Global electrophilic nature of the molecule. |

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical switching and data storage. nih.govnih.gov Organic molecules with extended π-conjugated systems, donor-acceptor groups, and high polarizability often exhibit significant NLO responses. nih.govnih.gov Quinoline derivatives have been investigated as potential NLO materials due to their electronic properties. nih.govnih.gov

Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. rsc.orgresearchgate.net The key parameters calculated are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). journaleras.com The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity of a molecule. journaleras.com For a molecule to have a non-zero β value, it must be non-centrosymmetric.

Theoretical studies on halogenated dihydroquinolinones and other quinoline derivatives have demonstrated that the nature and position of substituents significantly influence their NLO properties. rsc.org The presence of electron-withdrawing groups, such as chloro and trifluoromethyl, and the extended π-system of the quinoline ring in this compound suggest that it could possess interesting NLO properties. Computational analysis would involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors to predict its potential as an NLO material. rsc.orgresearchgate.net

An illustrative table of calculated NLO properties for this compound is shown below. These values are typically compared to a standard NLO material like urea (B33335) for reference.

| Property | Symbol | Hypothetical Calculated Value |

| Dipole Moment | μ | 3.5 D |

| Mean Polarizability | <α> | 25 x 10-24 esu |

| First-Order Hyperpolarizability | βtot | 150 x 10-30 esu |

These computational predictions are invaluable for screening candidate molecules for NLO applications before undertaking extensive and costly experimental synthesis and characterization. nih.govresearchgate.net

Academic Research Applications and Potential

Application as Synthetic Intermediates for Advanced Organic Molecules

The presence of chlorine atoms at the 4- and 6-positions of the quinoline (B57606) ring renders 4,6-Dichloro-8-(trifluoromethyl)quinoline a valuable intermediate in organic synthesis. The chlorine atom at the C-4 position is particularly susceptible to nucleophilic substitution, a reaction that allows for the introduction of a wide array of functional groups to create more complex molecules. This reactivity is a cornerstone of its application in building advanced molecular architectures.

Research on analogous chloroquinolines demonstrates the synthetic utility of this structural motif. For instance, studies on compounds like 4-chloro-8-methylquinolin-2(1H)-one show that the 4-chloro group can be readily displaced by various nucleophiles, including azides and amines, to furnish new 4-substituted quinolinones. mdpi.com This principle of reactivity is directly applicable to this compound, enabling its use as a precursor for a diverse range of derivatives. The selective substitution of the chlorine at C-4 is often favored due to the electronic influence of the ring nitrogen. This regioselectivity is crucial for the controlled synthesis of targeted molecules. mdpi.com

Furthermore, chloroquinolines are key intermediates in the synthesis of biologically active compounds. For example, 4-chloro-2,8-bis(trifluoromethyl)quinoline (B1363108), a close analog, serves as the direct precursor for a series of N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine derivatives investigated for their antimalarial properties. nih.gov The synthesis of this chloro-intermediate is typically achieved from its quinolin-4-ol precursor using reagents like phosphorus oxychloride, highlighting a standard pathway where this compound would also be a key synthetic node. nih.gov This positions the compound as a fundamental building block for creating libraries of novel compounds for pharmaceutical and agrochemical research. purdue.edu

Exploration in Materials Science Research

The rigid, aromatic structure of the quinoline core, combined with the electronic properties imparted by its substituents, suggests potential applications in materials science, particularly in the development of novel organic functional materials.

Quinoline and its derivatives are well-known for their photophysical properties and have been widely investigated as fluorescent sensors and components of organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net While direct studies on this compound are limited, research on structurally related compounds provides strong evidence of its potential in this area.

A study on a series of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols (Schiff bases) demonstrated that the trifluoromethylated quinoline scaffold is an effective fluorophore. These compounds exhibited good quantum fluorescence yields, with values ranging from 0.12 to 0.80 in chloroform, underscoring the inherent fluorescent nature of this class of molecules. beilstein-archives.org Similarly, metal complexes of other halogenated quinolines, such as 5,7-dibromo-8-hydroxyquinoline, have been successfully used as the light-emitting layer in the fabrication of OLED devices. researchgate.net These examples suggest that derivatives of this compound could be synthesized to tune the emission color and efficiency for potential use as fluorescent tags or as emissive or charge-transporting materials in OLEDs.

The quinoline framework, containing a nitrogen atom with a lone pair of electrons, is an excellent chelating agent for metal ions. This property has been extensively exploited to design chemosensors for environmental and biological monitoring. nih.gov Derivatives of this compound can be functionalized to create selective and sensitive sensors for various metal ions.

For example, styryl derivatives of quinolines have been utilized in chemical sensors for detecting heavy metal ions such as copper and mercury. nih.gov In that research, 2-methyl-8-(trifluoromethyl)quinoline (B1625844) was specifically noted as a useful model compound for developing an NMR probe. nih.gov Other research has shown that chemically modifying the quinoline fluorophore can lead to sensors with high selectivity for ions like Fe³⁺. nih.gov The development of quinoline-based fluorescent probes that can detect ions like Al³⁺ in living cells and plant tissues further highlights the versatility of this scaffold in creating sophisticated analytical tools.

Role in Lead Compound Discovery for Biomedical Research (Focus on Molecular Mechanisms and Structure-Activity Relationships)

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. ekb.eg The specific combination of dichloro and trifluoromethyl substituents on this compound makes its derivatives prime candidates for lead compound discovery, particularly in antimalarial and anticancer research.

Quinoline-based compounds, most notably chloroquine (B1663885) and mefloquine, have been mainstays in the treatment and prevention of malaria for decades. mdpi.com Mefloquine itself is [2,8-Bis(trifluoromethyl)quinolin-4-yl]-(2-piperidyl)methanol, highlighting the established importance of the 8-(trifluoromethyl)quinoline (B1315200) core in antimalarial drug design. nih.gov

Research into the structure-activity relationships of quinoline derivatives has shown that the presence of trifluoromethyl groups significantly influences biological activity. A series of 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives demonstrated potent in vitro activity against the chloroquine-sensitive (D10) strain of Plasmodium falciparum. nih.gov The mechanism of action for these compounds is believed to involve binding to DNA via intercalation. nih.gov Further studies on N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine derivatives revealed compounds with high potency; for instance, one derivative showed an IC₅₀ of 0.083 µM against a resistant P. falciparum strain, making it three times more potent than chloroquine. nih.gov These active compounds are synthesized from the corresponding 4-chloro-2,8-bis(trifluoromethyl)quinoline intermediate, directly linking the synthetic utility of chloroquinolines to their biological function. nih.gov This body of work suggests that derivatives of this compound are strong candidates for development as novel antimalarial agents.

The quinoline ring is a key pharmacophore in the design of anticancer agents, acting through various molecular mechanisms. ekb.egglobalresearchonline.net The electron-withdrawing nature of the chloro and trifluoromethyl groups on this compound makes it a promising scaffold for developing new cytotoxic agents, as such groups can enhance anticancer activity. ijrpr.com

Derivatives of the quinoline scaffold have been shown to exert their anticancer effects by targeting fundamental cellular processes.

Tubulin Polymerization Inhibition : A novel series of quinoline derivatives of combretastatin (B1194345) A-4 were identified as potent tubulin polymerization inhibitors. One lead compound, 12c , exhibited significant antiproliferative activity against multiple cancer cell lines with very low IC₅₀ values. Mechanistic studies confirmed that it arrests the cell cycle in the G2/M phase and induces apoptosis through a mitochondrial-dependent pathway. nih.gov

Topoisomerase Inhibition : Certain pyrazolo[4,3-f]quinoline derivatives have been found to be effective inhibitors of topoisomerase I/IIα, a well-established target in cancer chemotherapy. The most active compounds in one study inhibited 50% growth (GI₅₀) of all tested cancer cell lines at concentrations below 8 µM. mdpi.com

Apoptosis Induction : In a study of quinoline-derived trifluoromethyl alcohols, a novel class of compounds was identified as potent growth inhibitors. The compounds were shown to cause increased cell death, and apoptotic staining assays confirmed apoptosis as a key mechanism. nih.gov

The cytotoxic potential of these quinoline derivatives is summarized in the table below, demonstrating their potent activity against a range of human cancer cell lines.

Table 1: Cytotoxicity of Representative Quinoline Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Measurement | Value (µM) | Mechanism of Action |

|---|---|---|---|---|

| Quinoline derivative of Combretastatin A-4 (12c) nih.gov | MCF-7 (Breast) | IC₅₀ | 0.010 | Tubulin Polymerization Inhibition, Apoptosis |

| Quinoline derivative of Combretastatin A-4 (12c) nih.gov | HL-60 (Leukemia) | IC₅₀ | 0.012 | Tubulin Polymerization Inhibition, Apoptosis |

| Quinoline derivative of Combretastatin A-4 (12c) nih.gov | HCT-116 (Colon) | IC₅₀ | 0.042 | Tubulin Polymerization Inhibition, Apoptosis |

| Quinoline derivative of Combretastatin A-4 (12c) nih.gov | HeLa (Cervical) | IC₅₀ | 0.021 | Tubulin Polymerization Inhibition, Apoptosis |

| Quinoline-derived trifluoromethyl alcohol (2) nih.gov | Not Specified | LC₅₀ | 14.14 | Apoptosis Induction |

| Pyrazolo[4,3-f]quinoline derivative (1M) mdpi.com | NUGC-3 (Gastric) | GI₅₀ | < 8 | Topoisomerase IIα Inhibition |

| Pyrazolo[4,3-f]quinoline derivative (2E) mdpi.com | ACHN (Renal) | GI₅₀ | < 8 | Topoisomerase IIα Inhibition |

| Pyrazolo[4,3-f]quinoline derivative (2P) mdpi.com | PC-3 (Prostate) | GI₅₀ | < 8 | Topoisomerase IIα Inhibition |

These findings collectively underscore the potential of designing and synthesizing derivatives from the this compound scaffold to discover new and effective anticancer agents that operate through diverse and critical molecular pathways. ijrpr.com

Antimicrobial and Antiviral Mechanism Research

Research into the precise antimicrobial and antiviral mechanisms of this compound is primarily informed by the extensive studies conducted on the broader classes of quinoline, halogenated quinoline, and trifluoromethyl-containing heterocyclic compounds. The presence of chlorine and a trifluoromethyl group on the quinoline scaffold is anticipated to significantly influence its biological activity, potentially through a combination of established and novel mechanisms.

The antibacterial action of many quinoline derivatives is famously attributed to the inhibition of essential bacterial enzymes responsible for DNA replication. mdpi.com Specifically, compounds of this class often target DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net By stabilizing the complex between these enzymes and bacterial DNA, they introduce strand breaks that block the replication fork, ultimately leading to bacterial cell death. researchgate.net The halogenation of the quinoline ring has been shown to enhance antibacterial and antibiofilm activities, particularly against drug-resistant Gram-positive pathogens like Staphylococcus epidermidis and Methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.org These halogenated quinolines (HQs) are effective in eradicating persistent biofilm communities, which contain non-replicating persister cells that are tolerant to conventional antibiotics. nih.govresearchgate.net

The trifluoromethyl (CF3) group is a key functional moiety known to enhance the metabolic stability and membrane permeability of drug candidates. nih.gov In the context of antimicrobial agents, the CF3 group can increase lipophilicity, which facilitates the compound's passage through bacterial cell membranes. chemimpex.com Studies on other trifluoromethyl-containing compounds have suggested that their mechanism can involve targeting membrane transporters. nih.gov For instance, some trifluoro-anilines have been shown to cause significant destruction of the bacterial cell membrane. nih.gov Therefore, it is plausible that the antimicrobial mechanism of this compound involves a multi-faceted approach, combining the inhibition of DNA replication enzymes with disruption of cell membrane integrity.

In the realm of antiviral research, various quinoline analogues have demonstrated broad-spectrum activity against a range of viruses. malariaworld.org The mechanisms are often virus-specific but frequently involve the disruption of early stages of the viral life cycle, such as entry into the host cell. malariaworld.org For example, chloroquine, a well-known quinoline derivative, is understood to interfere with viral entry at a post-attachment stage. malariaworld.org Other 2,8-bis(trifluoromethyl)quinoline derivatives have been screened for their ability to inhibit Zika Virus (ZIKV) replication, with some compounds effectively reducing ZIKV RNA production. nih.gov The antiviral action of such compounds can also be linked to effects on host cell pathways that are co-opted by the virus, such as autophagy. malariaworld.org

Table 1: Established Mechanisms of Action for Related Quinoline Derivatives

| Compound Class | Primary Mechanism of Action | Target Organisms |

|---|---|---|

| Fluoroquinolones | Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to DNA replication blockage. mdpi.comresearchgate.net | Broad-spectrum bacteria |

| Halogenated Quinolines (HQs) | Eradication of bacterial biofilms; mechanism may involve membrane lysis. nih.govrsc.org | Drug-resistant Gram-positive bacteria (e.g., MRSA) |

| Chloroquine | Interference with viral entry at a post-attachment stage; inhibition of autophagy. malariaworld.org | Coronaviruses, Malaria parasites |

| Trifluoromethylated Quinolines | Inhibition of viral replication (e.g., ZIKV RNA production). nih.gov | Zika Virus |